molecular formula C27H29N3O4 B2935953 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea CAS No. 1024308-99-3

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2935953
CAS No.: 1024308-99-3
M. Wt: 459.546
InChI Key: KSMAKBKSTKMXFE-UHFFFAOYSA-N
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Description

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .


Synthesis Analysis

The compound was developed with an encouraging in vitro and in vivo pharmacological profile in rodents . Radioligand binding studies demonstrated that it had preferential affinity for sigma-2 receptor compared with sigma-1 receptor and at least four other neurotransmitter receptors sites, including the norepinephrine transporter .


Chemical Reactions Analysis

The compound readily reacts with acyl iso (thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .

Future Directions

The results collected in a study provide more evidence that selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics . These data suggest that this compound is a suitable lead candidate for further evaluation .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules .

Cellular Effects

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea has been observed to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in these studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, are important areas of study .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. It may interact with transporters or binding proteins and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-17-13-21(32-2)9-10-23(17)30-27(31)29-20-7-5-18(6-8-20)14-24-22-16-26(34-4)25(33-3)15-19(22)11-12-28-24/h5-10,13,15-16H,11-12,14H2,1-4H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMAKBKSTKMXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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